1-Benzoyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole
Overview
Description
1-Benzoyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzoyl group, a nonafluorobutyl group, and a trifluoromethyl group, making it highly fluorinated and potentially useful in various applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar pyrazole compounds have been found to exhibit antimicrobial and antioxidant activities . They have been shown to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Mode of Action
Similar pyrazole compounds have been found to inhibit the growth of microbes at mic values of 48, 51, and 40 μg/ml respectively . They have also demonstrated remarkable antioxidant activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Biochemical Pathways
aureus topoisomerase IV enzyme . This interaction could potentially affect the DNA replication process of the bacteria, leading to its death.
Result of Action
Similar pyrazole compounds have been found to exhibit antimicrobial and antioxidant activities . They have demonstrated remarkable antioxidant activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of Fluorinated Groups: The nonafluorobutyl and trifluoromethyl groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-Benzoyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including coatings and polymers with enhanced chemical resistance and stability.
Comparison with Similar Compounds
- 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole
- 1-Benzoyl-3(5)-pentafluoropropyl-5(3)-(trifluoromethyl)pyrazole
Comparison: 1-Benzoyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole is unique due to the presence of both nonafluorobutyl and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, higher hydrophobicity, and potentially greater biological activity. The specific arrangement of fluorinated groups also influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
1-Benzoyl-3(5)-nonafluorobutyl-5(3)-(trifluoromethyl)pyrazole (CAS Number: 247126-42-7) is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a benzoyl group and multiple fluorinated substituents. The molecular formula of this compound is . The presence of fluorine atoms significantly enhances its lipophilicity and biological activity, making it an interesting subject for scientific research.
Chemical Structure and Properties
The compound features a five-membered pyrazole ring with two nitrogen atoms at positions 1 and 2. The incorporation of nonafluorobutyl and trifluoromethyl groups contributes to its distinct chemical properties, influencing its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 500.19 g/mol |
Appearance | Colorless to pale yellow liquid |
Purity | ≥ 99% |
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The electron-withdrawing nature of the fluorinated groups enhances the compound's affinity for binding sites on enzymes and receptors, which can lead to significant pharmacological effects.
Antimicrobial and Antiviral Properties
Studies have suggested that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. Notably, they have shown potential as antimicrobial and antiviral agents due to their unique structural characteristics. For instance, pyrazole derivatives have been evaluated for their inhibitory effects on various pathogens, including bacteria and viruses .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that this compound may also possess similar properties .
- Inhibition Studies : Molecular docking simulations have been employed to assess the binding affinity of this compound to specific enzymes involved in cancer progression. These studies revealed promising interactions that could lead to the development of new anticancer therapeutics.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other fluorinated pyrazoles:
Compound Name | Biological Activity |
---|---|
1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole | Moderate cytotoxicity against tumor cells |
1-Benzoyl-3(5)-pentafluoropropyl-pyrazole | Antimicrobial properties |
These comparisons indicate that while all compounds exhibit some degree of biological activity, the unique arrangement of fluorinated groups in this compound may confer enhanced stability and greater efficacy against specific biological targets.
Properties
IUPAC Name |
[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F12N2O/c16-11(17,13(21,22)14(23,24)15(25,26)27)8-6-9(12(18,19)20)29(28-8)10(30)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRZCQNTMPTXMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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